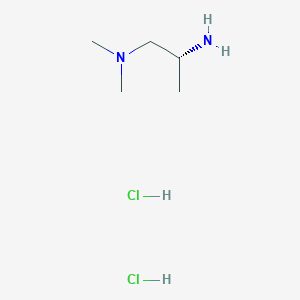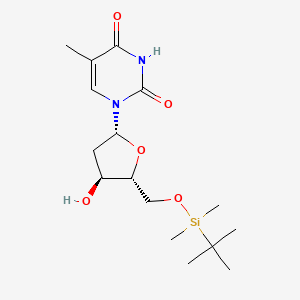
2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
Overview
Description
2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid is a synthetic organic compound that features a fluorene-9-methoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The compound is characterized by the presence of a tetrahydrothiopyranyl group, which is a sulfur-containing heterocycle. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using fluorene-9-methoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Tetrahydrothiopyranyl Group: The tetrahydrothiopyranyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Coupling Reaction: The protected amino acid derivative is then coupled with the tetrahydrothiopyranyl group under appropriate conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Oxidation: The tetrahydrothiopyranyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrothiopyranyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: The free amino acid derivative.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the solid-phase synthesis of peptides.
Medicinal Chemistry: The compound is employed in the design and synthesis of peptide-based drugs.
Bioconjugation: It is used to link peptides to other biomolecules or surfaces for various applications in biotechnology and diagnostics.
Material Science: The compound is utilized in the synthesis of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides with high precision.
Comparison with Similar Compounds
Similar Compounds
2-(Fmoc-amino)-2-(4-methylthiopyranyl)acetic acid: Similar structure but with a methyl group instead of a tetrahydrothiopyranyl group.
2-(Fmoc-amino)-2-(4-phenylthiopyranyl)acetic acid: Contains a phenyl group instead of a tetrahydrothiopyranyl group.
Uniqueness
2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid is unique due to the presence of the tetrahydrothiopyranyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific peptide synthesis applications where the tetrahydrothiopyranyl group provides stability and reactivity advantages over other substituents.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(thian-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-21(25)20(14-9-11-28-12-10-14)23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKJCPWNBVSWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)

![2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine](/img/structure/B3041887.png)








![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)


